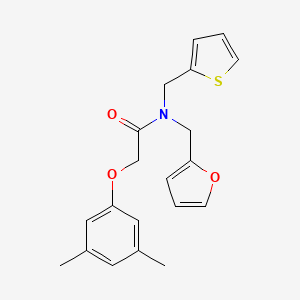

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

Molecular Formula |

C20H21NO3S |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |

InChI |

InChI=1S/C20H21NO3S/c1-15-9-16(2)11-18(10-15)24-14-20(22)21(12-17-5-3-7-23-17)13-19-6-4-8-25-19/h3-11H,12-14H2,1-2H3 |

InChI Key |

OFLNEIVQAXIVDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.

Introduction of the phenoxy group: This step might involve a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group.

Attachment of the furan and thiophene groups: These heterocyclic groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for more complex molecules in organic synthesis.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Chemistry

Several acetamide derivatives with pesticidal activity share structural similarities:

- Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide): Features a chloro-substituted acetamide core and a thienylmethyl group. The chloro group enhances electrophilicity, while the thiophene moiety may improve membrane permeability. This compound is used as a herbicide .

- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Contains an oxazolidinone ring, which introduces hydrogen-bonding capacity. Its methoxy group and dimethylphenyl substituents enhance soil persistence .

Key Differences :

Antimicrobial Acetamide Derivatives

Compounds 47–50 from Ravindra et al. () include benzo[d]thiazol-sulfonyl and piperazine groups, showing activity against gram-positive bacteria and fungi. For example:

- Compound 47 : MIC values of 4–8 µg/mL against Staphylococcus aureus.

- Compound 49 : Antifungal activity (MIC = 8 µg/mL against Candida albicans).

Key Differences :

Radiotherapy Sensitizers

Phenoxyaromatic acid analogs (), such as 19h–19k, incorporate bromo, iodo, or chloro substituents on the phenyl ring. These halogens enhance radiosensitizing effects by promoting DNA damage. For example:

Key Differences :

- The target compound’s lack of halogen substituents may limit its utility as a radiosensitizer but could reduce toxicity in non-cancerous tissues.

Thiazolidinone-Linked Acetamides

A structurally related compound from , 2-(3,5-dimethylphenoxy)-N-(2-((2-methylphenyl)imino)-4-oxo-3-thiazolidinyl)acetamide, includes a thiazolidinone ring linked to the acetamide core. Thiazolidinones are known for anti-inflammatory and antidiabetic activities.

Key Differences :

Data Table: Structural and Functional Comparison

*Estimated based on structural formula.

Biological Activity

The compound 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 401.9 g/mol. The structure features a phenoxy group, a furan ring, and a thiophene moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H21ClFNO3 |

| Molecular Weight | 401.9 g/mol |

| IUPAC Name | This compound |

| InChI Key | VBMPRIFAIJMBNL-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.

- Cell Signaling Pathways : The compound might influence cell signaling pathways that regulate cellular functions.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds featuring furan and thiophene rings. These studies suggest that such compounds can induce apoptosis in cancer cells through mechanisms like oxidative stress and modulation of cell cycle regulators.

Case Studies and Research Findings

- Study on Anticancer Effects : A study conducted by Pendergrass et al. (2024) explored the effects of similar compounds on cancer cell lines and found significant inhibition of cell proliferation at concentrations above 50 μM, indicating potential for therapeutic use in oncology .

- Antimicrobial Screening : In a screening assay for antimicrobial activity, compounds with structural similarities demonstrated effective inhibition against Gram-positive bacteria, suggesting that this compound may also possess similar properties .

- Mechanistic Insights : Research has shown that related compounds can affect mitochondrial function and induce apoptosis in cancer cells, which could be relevant for understanding the action of this acetamide derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.